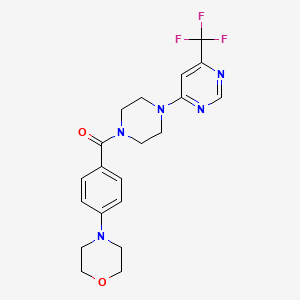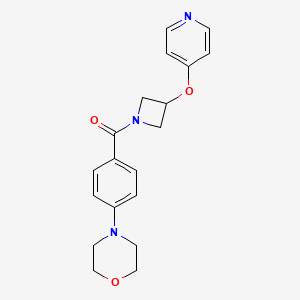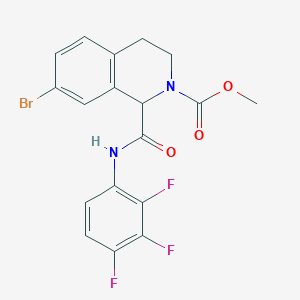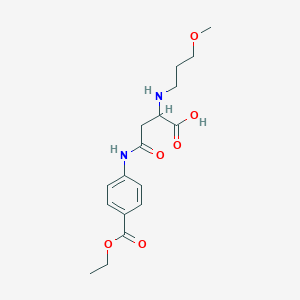
N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned seems to be a complex organic molecule that likely contains pyridine and piperidine substructures . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Quantum Chemical Calculations
The adsorption and corrosion inhibition properties of piperidine derivatives, including molecules structurally related to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, have been explored through quantum chemical calculations and molecular dynamics simulations. These studies aim at predicting the inhibition efficiencies of these compounds on the corrosion of iron, highlighting their potential applications in corrosion prevention. The calculations include parameters such as energy gap, chemical hardness, and nucleophilicity, providing insights into the compounds' reactivity and interaction with metal surfaces (Kaya et al., 2016).
Pharmacological Characterization
While not directly related to this compound, pharmacological studies of structurally similar compounds, such as κ-opioid receptor antagonists, provide insight into the diverse therapeutic potentials of piperidine derivatives. These compounds demonstrate efficacy in models of depression and addiction disorders, underscoring the broad pharmacological applications of this chemical class (Grimwood et al., 2011).
Structural Characterization and Synthesis
Research into methylbenzenesulfonamide CCR5 antagonists, including molecules with pyridine and piperidine components, sheds light on their use in HIV-1 infection prevention. The synthesis and structural characterization of these compounds contribute to the development of new drugs targeting viral entry into human cells (Cheng De-ju, 2015).
Supramolecular Chemistry
The study of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate, which shares structural features with this compound, exemplifies the role of these compounds in forming supramolecular architectures through hydrogen bonding. Such structures have implications for the development of novel materials and chemical sensors (Jianbo Qin et al., 2010).
Novel Synthetic Methods
Research on the synthesis of highly functionalized pyridines from N-sulfonyl ketimines and alkynes demonstrates innovative methods to generate compounds with complex structures, including those related to this compound. These methods highlight the versatility of piperidine and pyridine derivatives in organic synthesis (Zhang et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been used in the treatment of tuberculosis , suggesting that it may target Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the synthesis of cell walls in mycobacterium tuberculosis , which could be a potential pathway affected by this compound.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have potent anti-tubercular effects.
Eigenschaften
IUPAC Name |
N'-pyridin-3-yl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-17(18(25)22-15-3-1-7-19-12-15)21-11-14-5-9-23(10-6-14)28(26,27)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRVAMFRFPHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)




![2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide](/img/structure/B2984041.png)
![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)

![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)
![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)

![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2984055.png)